6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine
Overview
Description
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is a heterocyclic compound that belongs to the class of triazolopyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Mechanism of Action
Target of Action
The primary target of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation, specifically in the transition from the G1 phase to the S phase . By inhibiting CDK2, the compound can halt cell cycle progression, making it a potential candidate for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the halting of the cell cycle, preventing the cells from entering the S phase from the G1 phase . This inhibition can lead to apoptosis, or programmed cell death, in cancer cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by targeting CDK2 . The downstream effects include the halting of the cell cycle and the induction of apoptosis . This can lead to the death of cancer cells, thereby potentially reducing the size of tumors .
Result of Action
The result of the action of this compound is the significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . It also induces significant alterations in cell cycle progression and apoptosis within cells .
Preparation Methods
The synthesis of 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine can be achieved through various synthetic routes. One common method involves the use of enaminonitriles and benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The optimal reaction conditions include using 1.0 equivalent of enaminonitrile and 2.0 equivalents of benzohydrazide in dry toluene at 140°C under microwave irradiation .
Chemical Reactions Analysis
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols .
Scientific Research Applications
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme activities and protein-ligand interactions. In medicine, it has potential as a therapeutic agent due to its ability to inhibit various enzymes and receptors. For instance, it has been shown to act as an inverse agonist for RORγt, an inhibitor of PHD-1, and a JAK1 and JAK2 inhibitor . These activities make it a promising candidate for the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Comparison with Similar Compounds
6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine is unique due to its specific structure and biological activities. Similar compounds include other triazolopyrimidines such as 1,2,4-triazolo[1,5-a]pyridines and 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds also exhibit diverse biological activities and are used in medicinal chemistry for drug development. the presence of the thiophene ring in this compound imparts unique chemical properties that differentiate it from other triazolopyrimidines .
Properties
IUPAC Name |
6-thiophen-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N6S/c10-7-6(5-1-2-16-4-5)3-12-9-13-8(11)14-15(7)9/h1-4H,10H2,(H2,11,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOPFGJLDZUZJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=C(N3C(=NC(=N3)N)N=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601195553 | |
Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-70-2 | |
Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303145-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(3-Thienyl)[1,2,4]triazolo[1,5-a]pyrimidine-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601195553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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